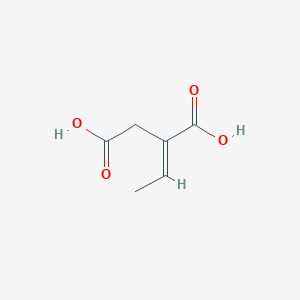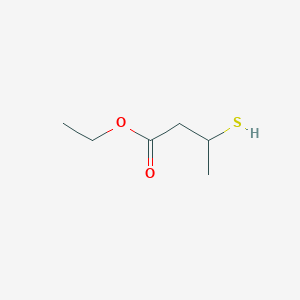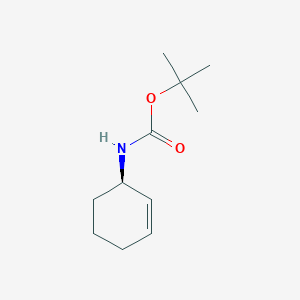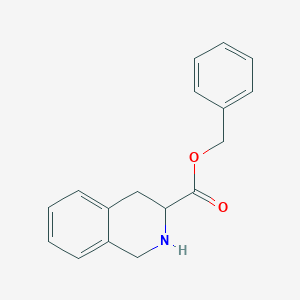
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of phenylethylamine derivatives with aldehydes, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy and yield. These methods involve the use of various catalysts and co-oxidants to facilitate the formation of the desired product under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .
Aplicaciones Científicas De Investigación
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neuroprotection and neurodegenerative diseases.
Medicine: Investigated for its potential as an antineuroinflammatory agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. The compound also interacts with specific receptors and enzymes, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antibacterial activity.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential in asymmetric catalysis
Uniqueness: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific structural features and the presence of a carboxylate group, which enhances its biological activity and potential therapeutic applications .
Propiedades
Número CAS |
146503-35-7 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2 |
Clave InChI |
CAKWIRNQEKMHOR-UHFFFAOYSA-N |
SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Sinónimos |
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


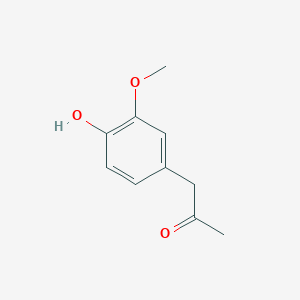
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
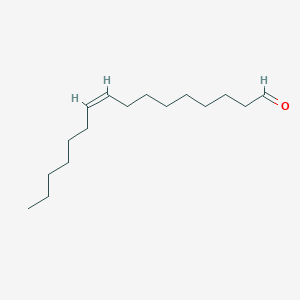
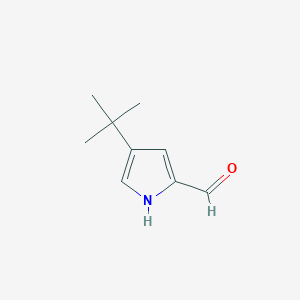
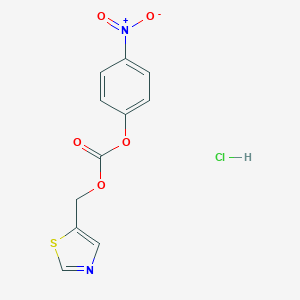
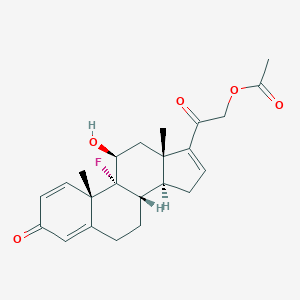
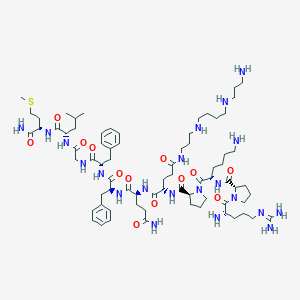

![N-[3-[[2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B134145.png)
